molecular formula C21H16N2OS B2462952 1-benzoyl-3-(9H-fluoren-2-yl)thiourea CAS No. 866017-42-7

1-benzoyl-3-(9H-fluoren-2-yl)thiourea

Cat. No.: B2462952
CAS No.: 866017-42-7
M. Wt: 344.43
InChI Key: UURHJBXXGSRUGN-UHFFFAOYSA-N
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Description

“N-benzoyl-N’-(9H-fluoren-2-yl)thiourea” is a chemical compound with the molecular formula C21H16N2OS and a molecular weight of 344.43 . It is also known by the synonyms 1-benzoyl-3-(9H-fluoren-2-yl)thiourea and Benzamide, N-[(9H-fluoren-2-ylamino)thioxomethyl]- .


Molecular Structure Analysis

The molecular structure of “N-benzoyl-N’-(9H-fluoren-2-yl)thiourea” consists of a benzoyl group (C6H5C=O), a fluoren-2-yl group (C13H10), a thiourea group (NH2CSNH2), and a sulfur atom .

Scientific Research Applications

Anticancer Potential

  • N-benzoyl-N'-(4-fluorophenyl) thiourea derivatives, closely related to N-benzoyl-N'-(9H-fluoren-2-yl)thiourea, have been identified for their potential anticancer activities. In silico studies suggest these compounds can inhibit the Sirtuin1 enzyme (SIRT1), leading to the overexpression of p53, a gene responsible for negative regulation of the cell cycle. These derivatives are promising for further development as anticancer agents (Hardjono et al., 2019).

Role in Coordination Chemistry

  • Thiourea derivatives, including those similar to N-benzoyl-N'-(9H-fluoren-2-yl)thiourea, are widely used in coordination chemistry. They act as ligands, coordinating through sulfur, oxygen, and nitrogen atoms. These derivatives have been noted for their antimicrobial, antimalarial, antitubercular, antithyroid, insecticidal activities, and as catalysts in organic syntheses (Al-Riyahee, 2021).

Antifungal and Yeast Inhibition

  • Specific thiourea derivatives exhibit significant antifungal activities. For example, derivatives like 3-benzoyl-1-butyl-1-methyl-thiourea have shown inhibition against fungi such as Penicillium digitatum and yeast like Saccharomyces cerevisiae. This indicates a potential application of similar compounds in antifungal treatments (del Campo et al., 2004).

Metal Ion Extraction

  • N-benzoyl-N'-(9H-fluoren-2-yl)thiourea derivatives are investigated for their selectivity in extracting toxic metals, notably mercury. Such compounds can be used in solid supported liquid membrane systems, showing high specificity and efficiency in mercury extraction, which is valuable in environmental and analytical applications (Fontàs et al., 2005).

Herbicidal Activity

  • Some N-benzoyl-N'-(9H-fluoren-2-yl)thiourea derivatives display herbicidal properties, inhibiting the growth of various plants. This suggests their potential use in agriculture as selective herbicides (Brown & Harris, 1973).

Biological Activity Predictions

  • Computer predictions and synthetic methods for new thiourea derivatives, such as N-benzoyl-N'-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thioureas, indicate a range of potential biological activities, highlighting the diverse applicability of these compounds in various biological contexts (Zvarych et al., 2014).

Safety and Hazards

While specific safety and hazard information for “N-benzoyl-N’-(9H-fluoren-2-yl)thiourea” is not available in the search results, it is generally recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area .

Properties

IUPAC Name

N-(9H-fluoren-2-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-20(14-6-2-1-3-7-14)23-21(25)22-17-10-11-19-16(13-17)12-15-8-4-5-9-18(15)19/h1-11,13H,12H2,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURHJBXXGSRUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=S)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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